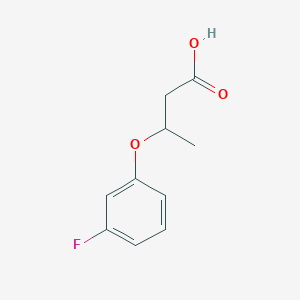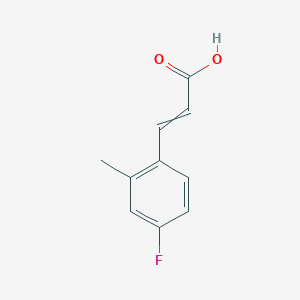
2-Propenoic acid, 3-(4-fluoro-2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-(4-fluoro-2-methylphenyl)- is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(4-fluoro-2-methylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the corresponding 3-(4-fluoro-2-methylphenyl)-2-propenoic acid.
Purification: The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-Propenoic acid, 3-(4-fluoro-2-methylphenyl)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(4-fluoro-2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Propenoic acid, 3-(4-fluoro-2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(4-fluoro-2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluoro-2-methylphenyl)propionic acid
- 3-(4-Fluoro-2-methylphenyl)-2-methylpropionic acid
Comparison
Compared to similar compounds, 2-Propenoic acid, 3-(4-fluoro-2-methylphenyl)- is unique due to the presence of the propenoic acid moiety, which imparts distinct chemical reactivity and biological activity. The fluorine atom also contributes to its enhanced stability and selectivity in various applications.
Properties
Molecular Formula |
C10H9FO2 |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
3-(4-fluoro-2-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9FO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2-6H,1H3,(H,12,13) |
InChI Key |
PYZZLFVFTBBWEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C=CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
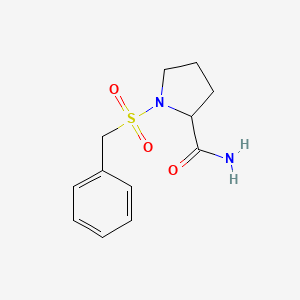
![1-Propanol, 2-[(2,3,4-trifluorophenyl)amino]-](/img/structure/B8581623.png)
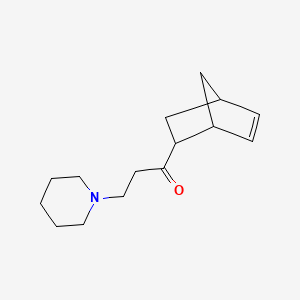
![(4S)-4-[2-(Benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B8581631.png)
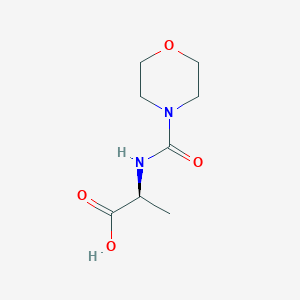
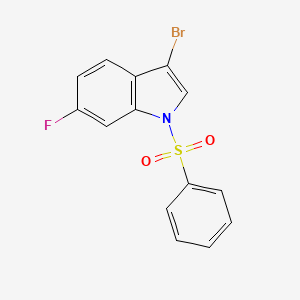
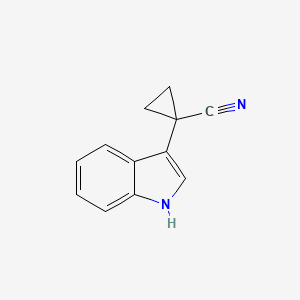
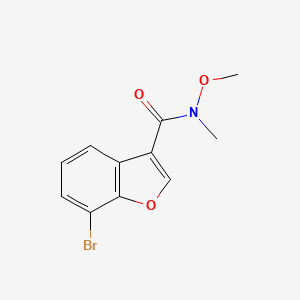
![[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B8581663.png)

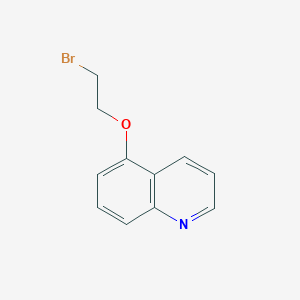
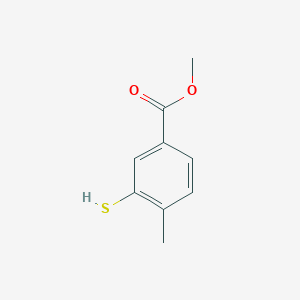
![Bicyclo[2.2.1]heptane-2,5-diyldimethanamine](/img/structure/B8581712.png)
